molecular formula C10H13ClN4 B2964314 5-(Piperazin-1-yl)pyridine-2-carbonitrile hydrochloride CAS No. 1174207-49-8

5-(Piperazin-1-yl)pyridine-2-carbonitrile hydrochloride

Cat. No.: B2964314
CAS No.: 1174207-49-8
M. Wt: 224.69
InChI Key: XBVQFUBJVOZZIP-UHFFFAOYSA-N
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Description

5-(Piperazin-1-yl)pyridine-2-carbonitrile hydrochloride is a heterocyclic compound featuring a pyridine core substituted with a piperazine moiety at the 5-position and a nitrile group at the 2-position, with a hydrochloride salt form. The nitrile group enhances metabolic stability and may influence intermolecular interactions in biological systems.

Properties

IUPAC Name

5-piperazin-1-ylpyridine-2-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.ClH/c11-7-9-1-2-10(8-13-9)14-5-3-12-4-6-14;/h1-2,8,12H,3-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVQFUBJVOZZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=C(C=C2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperazin-1-yl)pyridine-2-carbonitrile hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-(Piperazin-1-yl)pyridine-2-carbonitrile hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Scientific Research Applications of 5-(Piperazin-1-yl)pyridine-2-carbonitrile hydrochloride

This compound is a chemical compound with diverse applications in scientific research, particularly in chemistry, biology, and medicine. Its unique combination of pyridazine and piperazine moieties gives it distinct chemical and biological properties, making it valuable for various research and industrial uses.

Chemical Reactions and Building Block

5-(Piperazin-1-yl)pyridine-2-carbonitrile can be used as a building block for synthesizing more complex molecules. It undergoes various chemical reactions, including oxidation, reduction, and substitution.

  • Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

The products of these reactions depend on the specific conditions and reagents used.

This compound is studied for its potential biological activities, including antimicrobial and antiviral properties . Pyridine compounds, including this compound, have demonstrated therapeutic properties such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer, and antidiabetic effects . The presence of an additional heterocycle compared to the pyridine one in the bioactive molecule can intensify the therapeutic properties of antimicrobial and antiviral agents and widen their range .

Medical Applications and Case Studies

This compound is investigated for its potential therapeutic effects in treating various diseases.

  • Treatment of IPAH: Studies have shown that treatment with TRPC6 inhibitors, including compounds similar to this compound, led to a marked decrease in cell proliferation and calcium influx in PASMCs from IPAH patients. This suggests a potential therapeutic pathway for managing IPAH through modulation of TRPC6 activity.
  • Schistosomiasis Intervention: Research on the anti-schistosomal properties of a similar compound revealed that it could inhibit the transformation stages of S. mansoni, providing a basis for developing new schistosomicides.

Interaction with Molecular Targets

Mechanism of Action

The mechanism of action of 5-(Piperazin-1-yl)pyridine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications/Significance References
5-(Piperazin-1-yl)pyridine-2-carbonitrile hydrochloride C₁₀H₁₂ClN₅ ~237.7 (calculated) Piperazine, pyridine, nitrile, HCl Research (hypothetical: receptor ligands)
Pioglitazone Hydrochloride C₁₉H₂₀N₂O₃S·HCl 392.9 Thiazolidinedione, ethoxy-benzyl, HCl Antidiabetic (PPAR-γ agonist)
Ziprasidone Hydrochloride Related Compound B C₄₂H₄₀Cl₂N₈O₃S₂ 839.85 Benzoisothiazolyl, piperazine, dichloro Antipsychotic impurity
5-(Piperazin-1-yl)benzofuran-2-carboxamide hydrochloride C₁₃H₁₅N₃O₂·HCl 245.28 (free base) Benzofuran, carboxamide, HCl Intermediate for vivarodone (antidepressant)
5-(Piperazin-1-yl)-1,2-dihydropyridin-2-one dihydrobromide C₉H₁₅Br₂N₃O 341.05 Dihydropyridinone, piperazine, Br Kinase inhibitor scaffold

Structural Analysis

  • Piperazine Connectivity : The target compound shares a piperazine group with Ziprasidone-related compounds and 5-(piperazin-1-yl)benzofuran-2-carboxamide. However, its pyridine-nitrine core distinguishes it from benzofuran or benzoisothiazolyl systems in analogs .
  • Substituent Effects : The nitrile group in the target compound may enhance polarity and metabolic stability compared to carboxamide (vivarodone precursor) or thiazolidinedione (pioglitazone) groups, which are prone to hydrolysis .
  • Salt Forms: Hydrochloride salts are common across these compounds for improved solubility, contrasting with dihydrobromide salts in Enamine’s dihydropyridinone derivative .

Pharmacological and Industrial Relevance

  • However, the nitrile group may redirect binding specificity compared to carboxamide or thiazolidinedione moieties.
  • Thermodynamic Stability : The nitrile group likely increases thermal stability relative to ester or amide-containing analogs, aligning with industrial preferences for robust intermediates .

Biological Activity

5-(Piperazin-1-yl)pyridine-2-carbonitrile hydrochloride, with the CAS number 1174207-49-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a piperazine moiety linked to a pyridine ring with a carbonitrile functional group. Its molecular formula is C9H10ClN3C_9H_{10}ClN_3 and it has a molecular weight of approximately 199.65 g/mol. The presence of the piperazine ring is crucial as it often contributes to the pharmacological properties of compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. Research indicates that compounds containing the pyridine nucleus exhibit notable antibacterial and antifungal activities. For instance, derivatives have been shown to possess minimum inhibitory concentrations (MICs) in the range of 0.5 to 64 μg/mL against various bacterial strains such as E. coli and S. aureus .

Antiviral Properties

In light of the COVID-19 pandemic, there has been an increased focus on the antiviral potential of pyridine-based compounds. The structural characteristics of this compound suggest it may interact with viral proteins or host cell receptors, potentially inhibiting viral replication .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Interaction with Receptors : The piperazine moiety may facilitate binding to various receptors, including serotonin receptors, influencing neurotransmitter activity .
  • Inhibition of Enzymes : Similar compounds have demonstrated the ability to inhibit enzymes such as cyclooxygenase (COX), leading to reduced inflammation and pain .
  • Antimicrobial Mechanisms : The carbonitrile group may enhance the compound's ability to disrupt bacterial cell wall synthesis or function through interference with metabolic pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into their potential applications:

  • Study on Antibacterial Activity : A study reported that a series of pyridine derivatives exhibited strong antibacterial activity against multi-drug resistant strains, suggesting that modifications in structure can enhance efficacy .
  • Antiviral Screening : Another research effort focused on synthesizing and screening pyridine derivatives for antiviral activity against SARS-CoV-2, indicating promising results for further development .

Comparative Analysis

CompoundBiological ActivityMIC (μg/mL)Reference
5-(Piperazin-1-yl)pyridine-2-carbonitrileAntibacterial0.5 - 64
Nicotinoyl CompoundsAntiviralVaries
Other Pyridine DerivativesAntifungal0.25 - 2

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-(Piperazin-1-yl)pyridine-2-carbonitrile hydrochloride in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.
  • Work in a well-ventilated fume hood to avoid inhalation of dust or aerosols.
  • Store the compound in a sealed container under dry, ventilated conditions at room temperature to prevent degradation .
  • Avoid contact with incompatible materials (e.g., strong oxidizers) and electrostatic discharge during transfer .

Q. How can researchers confirm the structural integrity of synthesized this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Compare 1H^1H- and 13C^{13}C-NMR spectra with literature data, focusing on shifts for the piperazine ring (δ 2.5–3.5 ppm) and pyridine-carbonitrile moiety (δ 7.5–8.5 ppm).
  • Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in polar solvents (e.g., ethanol/water) and analyze lattice parameters and bond angles .

Q. What solvents are suitable for dissolving this compound?

  • Methodological Answer :

  • Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are ideal for dissolution due to the compound’s ionic hydrochloride salt form.
  • Test solubility incrementally: Start with 1 mg/mL in DMSO, then dilute with aqueous buffers (pH 4–7) for biological assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data between synthesized batches of the compound?

  • Methodological Answer :

  • Impurity Profiling : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) to identify byproducts. Compare retention times with reference standards .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability to detect residual solvents or decomposition products affecting spectral purity .
  • Cross-validate with Alternative Techniques : Combine IR spectroscopy and elemental analysis to rule out hydration or salt-form inconsistencies .

Q. What strategies optimize the reaction yield during piperazine ring formation in the synthesis of this compound?

  • Methodological Answer :

  • Kinetic vs. Thermodynamic Control : Use lower temperatures (0–5°C) to favor piperazine ring closure over side reactions.
  • Catalysis : Introduce Lewis acids (e.g., ZnCl2_2) to activate electrophilic sites on the pyridine-carbonitrile precursor.
  • Solvent Optimization : Test polar solvents (e.g., acetonitrile) to stabilize intermediates and reduce byproduct formation .

Q. How does the hydrochloride salt form influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • De-salting Protocol : Pre-treat the compound with a weak base (e.g., NaHCO3_3) to liberate the free base, enhancing nucleophilicity for Suzuki-Miyaura or Buchwald-Hartwig reactions.
  • In Situ Monitoring : Use 19F^{19}F-NMR (if fluorinated reagents are employed) to track reaction progress and adjust stoichiometry dynamically .

Q. What analytical methods are recommended for assessing batch-to-batch consistency in large-scale synthesis?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., C10_{10}H12_{12}ClN5_5) with <2 ppm error.
  • Dynamic Vapor Sorption (DVS) : Evaluate hygroscopicity to ensure stability during storage and handling .
  • Powder X-ray Diffraction (PXRD) : Compare diffraction patterns to a reference batch to detect polymorphic variations .

Data Contradiction and Troubleshooting

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

  • Methodological Answer :

  • pH-Dependent Stability Study : Incubate the compound in buffers (pH 1–6) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify breakdown products (e.g., free piperazine or pyridine fragments) .
  • Mechanistic Insight : Use density functional theory (DFT) calculations to predict protonation sites and susceptibility to hydrolysis at different pH levels .

Q. What experimental approaches validate the compound’s proposed mechanism of action in biological assays?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins (e.g., kinases or GPCRs).
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified piperazine substituents and compare IC50_{50} values to identify critical pharmacophores .

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